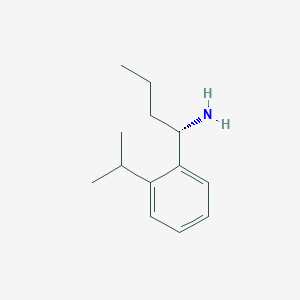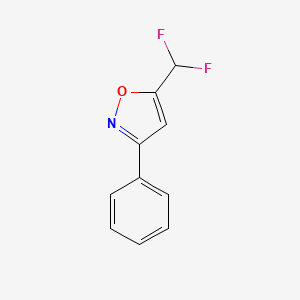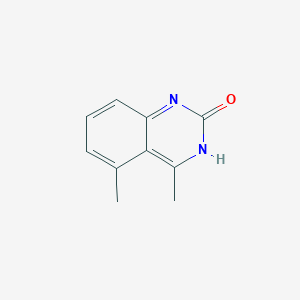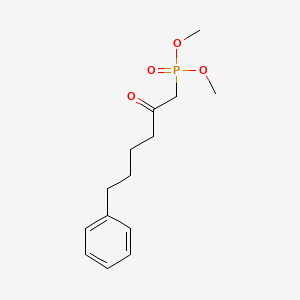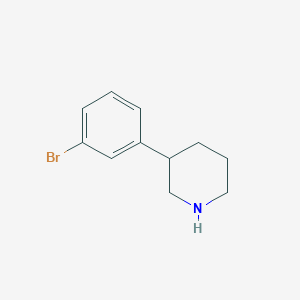
3-(3-Bromophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It consists of a piperidine ring substituted with a bromophenyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)piperidine typically involves the bromination of 3-phenylpiperidine. One common method includes the diazo reaction of 3-(4-aminophenyl)piperidine with nitrous acid, followed by bromination with a bromide source . This method is advantageous due to its simplicity and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through the hydrogenation of pyridine derivatives, often using a molybdenum disulfide catalyst . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon is a common method.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidine derivatives, which have applications in pharmaceuticals and material science.
Applications De Recherche Scientifique
3-(3-Bromophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials due to its unique structural properties.
Biological Research: It serves as a precursor for various biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s bromophenyl group plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure similar to 3-(3-Bromophenyl)piperidine but without the bromophenyl substitution.
Pyridine: Another nitrogen-containing heterocycle, often used as a precursor for piperidine derivatives.
Piperazine: A related compound with two nitrogen atoms in the ring, used in various pharmaceutical applications.
Uniqueness: this compound is unique due to its bromophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for forming complex molecules, making it valuable in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
3-(3-bromophenyl)piperidine |
InChI |
InChI=1S/C11H14BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |
Clé InChI |
RUWGKFBBZYOBCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


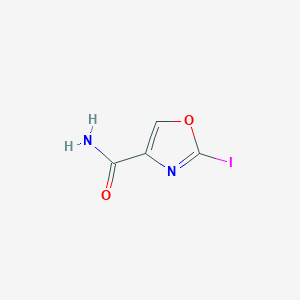

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
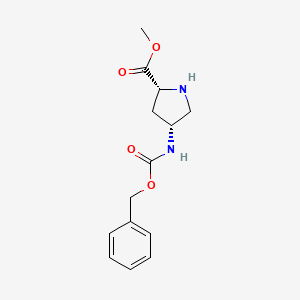
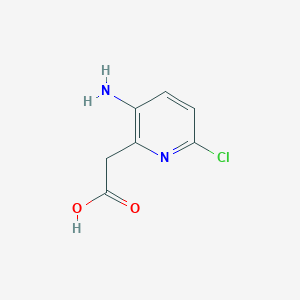
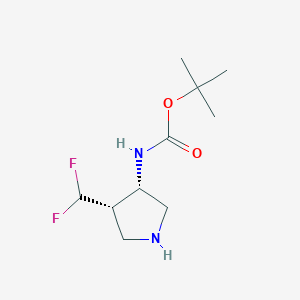
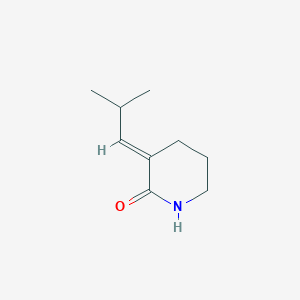
![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
